Distinct Inverse Correlation with Insulin Sensitivity Compared to C18:0 and C22:0 Dihydroceramides
In a human cohort spanning a range of insulin sensitivity (athletes, lean sedentary, obese, and obese with T2D), serum C20:0 dihydroceramide levels demonstrated a significant inverse relationship with insulin sensitivity (measured as rate of glucose disappearance, Rd). This relationship was statistically significant (P < 0.05) but was weaker in magnitude than the association observed for C18:0 dihydroceramide, which showed the strongest inverse correlation [1]. The correlation profile for C20:0 dihydroceramide was distinct from that of C22:0 and C24:0 species, highlighting a chain-length-specific biomarker signature [1].
| Evidence Dimension | Correlation with insulin sensitivity (Rd) in human serum |
|---|---|
| Target Compound Data | Significant inverse correlation (P < 0.05), with a weaker magnitude of association compared to C18:0 dihydroceramide |
| Comparator Or Baseline | C18:0 dihydroceramide: Strongest inverse correlation (P < 0.05) among species tested; C22:0 dihydroceramide: Significant inverse correlation (P < 0.05) but with a different correlation magnitude |
| Quantified Difference | C20:0 dihydroceramide correlation is statistically significant but distinct in magnitude from C18:0 (stronger) and C22:0 (different profile) |
| Conditions | Serum samples from human cohorts including athletes, lean sedentary controls, and individuals with obesity ± T2D; insulin sensitivity measured via hyperinsulinemic-euglycemic clamp (Rd) |
Why This Matters
This chain-length-specific association profile enables researchers to use C20-dihydroceramide as a differential biomarker or to investigate its unique role in insulin signaling, distinct from the more extensively studied C18:0 species.
- [1] Zarini S, et al. Serum dihydroceramides correlate with insulin sensitivity in humans and decrease insulin sensitivity in vitro. J Lipid Res. 2022;63(10):100270. Figure 3D. View Source
